REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:7](=[O:9])[CH3:8].[BrH:10].BrBr.C(OCC)C>C(O)(=O)C>[BrH:10].[Br:10][CH2:8][C:7]([C:6]1[S:5][CH:4]=[N:3][C:2]=1[CH3:1])=[O:9] |f:5.6|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CSC1C(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
769 μL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
88 μL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under magnetic stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate corresponding to 2-bromo-1-(4-methylthiazol-5-yl)ethanone hydrobromide is filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.BrCC(=O)C1=C(N=CS1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |